molecular formula C9H8ClNO2 B3046030 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 118361-37-8

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3046030
CAS No.: 118361-37-8
M. Wt: 197.62 g/mol
InChI Key: DJISYJAOCOHHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles This compound is characterized by a benzoxazole ring fused with a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-amino-phenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted benzoxazoles with various functional groups.

    Oxidation: Products include benzoxazole oxides or hydroxylated derivatives.

    Reduction: Products include benzoxazole amines or alcohols.

Scientific Research Applications

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The benzoxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine: A simpler compound with similar reactivity but lacking the benzoxazole ring.

    2-Chloroethylbenzene: Contains a chloroethyl group attached to a benzene ring, but lacks the heterocyclic structure.

    Benzoxazole: The parent compound without the chloroethyl substituent.

Uniqueness

3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the benzoxazole ring and the chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chloroethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJISYJAOCOHHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554184
Record name 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118361-37-8
Record name 3-(2-Chloroethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (3.9 g, mmol, 50% mineral oil dispersion) was washed with hexane to remove mineral oil (3×10 ml) under a stream of nitrogen. A solution of 1,3-benzoxazolin-2-one (Aldrich, 10 g, 74 mmol) in dimethylformamide (DMF) (70 ml) was then added dropwise with stirring to the hydride until hydrogen evolution ceased. The reaction flask was immersed in an ice bath and 2-bromochloroethane (12.3 ml, 148 mmol) in dimethylformamide (30 ml) was added dropwise. The reaction mixture was stirred at room temperature for 30 minutes, then heated to reflux for 3 days. At the end of this time thin layer chromatography analysis showed consumption of starting material. The reaction mixture was then cooled and the solvent evaporated under vacuum. The residue was worked-up as described above and purified by column chromatography (400 g fine silica, chloroform-methanol-ammonium hydroxide, 80:1:0.1) to yield 11.7 g (80%) of pure 2-(2-oxo-1,3-benzoxazolin-3-yl)ethyl chloride (mp. 77°-79° C. as a pale orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 5
3-(2-Chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.